molecular formula C68H50N4 B1359186 N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) CAS No. 209980-47-2

N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)

Cat. No.: B1359186
CAS No.: 209980-47-2
M. Wt: 923.1 g/mol
InChI Key: ZPFOEBMLJJUDQR-UHFFFAOYSA-N
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Description

N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) is a useful research compound. Its molecular formula is C68H50N4 and its molecular weight is 923.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating electron transport and energy conversion processes. The compound’s interaction with enzymes such as oxidoreductases and transferases is particularly noteworthy. These interactions often involve the transfer of electrons or functional groups, which are essential for maintaining cellular redox balance and metabolic flux .

Cellular Effects

The effects of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can affect cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) exerts its effects through various mechanisms. It binds to specific biomolecules, including proteins and nucleic acids, altering their structure and function. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of the compound can also result in toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in energy production and redox balance. The compound can affect metabolic flux by altering the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These changes can lead to variations in metabolite levels and overall cellular energy status .

Transport and Distribution

The transport and distribution of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function, with higher concentrations often found in regions with high metabolic activity .

Subcellular Localization

The subcellular localization of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine) is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can enhance or inhibit its interactions with biomolecules, affecting its overall efficacy in biochemical reactions .

Properties

IUPAC Name

4-N-naphthalen-1-yl-1-N-[4-[4-(N-[4-(N-naphthalen-1-ylanilino)phenyl]anilino)phenyl]phenyl]-1-N,4-N-diphenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H50N4/c1-5-23-55(24-6-1)69(61-43-47-63(48-44-61)71(57-27-9-3-10-28-57)67-33-17-21-53-19-13-15-31-65(53)67)59-39-35-51(36-40-59)52-37-41-60(42-38-52)70(56-25-7-2-8-26-56)62-45-49-64(50-46-62)72(58-29-11-4-12-30-58)68-34-18-22-54-20-14-16-32-66(54)68/h1-50H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFOEBMLJJUDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87)C9=CC=C(C=C9)N(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H50N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629148
Record name N~4~,N~4'~-Bis{4-[(naphthalen-1-yl)(phenyl)amino]phenyl}-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

923.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209980-47-2
Record name N~4~,N~4'~-Bis{4-[(naphthalen-1-yl)(phenyl)amino]phenyl}-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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